(2R)-2-amino-3-methylbutanenitrile
Description
(2R)-2-Amino-3-methylbutanenitrile is a chiral nitrile compound characterized by an amino group (-NH₂) at the second carbon and a methyl branch at the third carbon of a butanenitrile backbone. Its molecular formula is C₅H₉N₂, with a molecular weight of approximately 97.14 g/mol.
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylbutanenitrile |
InChI |
InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
ZMMPZEFSSVTIIW-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](C#N)N |
Canonical SMILES |
CC(C)C(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(2S)-2-Amino-3-methylbutanenitrile Hydrochloride
- Molecular Formula : C₅H₁₁ClN₂ (hydrochloride salt)
- Molecular Weight : 134.61 g/mol
- Key Differences :
2-Amino-2,3-dimethylbutanenitrile
- Molecular Formula : C₆H₁₁N₂ (inferred)
- Molecular Weight : ~111.17 g/mol
- Referenced in U.S. EPA HPV Challenge documents, though specific toxicity data are unavailable in the evidence .
Functional Group Variants
(2R)-2-Hydroxy-3-methylbutanenitrile
- Molecular Formula: C₅H₉NO
- Molecular Weight : 99.13 g/mol
- Key Differences: Replacement of the amino group with a hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity, likely elevating boiling points and aqueous solubility. Lacks the basicity of the amino group, altering its reactivity in acid-base reactions .
Ethyl (R)-2-Amino-3,3-dimethylbutanoate
- Molecular Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- Key Differences :
- The ester group (-COOEt) replaces the nitrile (-CN), making it susceptible to hydrolysis under acidic or alkaline conditions.
- The 3,3-dimethyl substitution introduces significant steric bulk, which may hinder enzyme binding in biological applications.
- A reported synthesis route achieves a 52% yield, suggesting optimized protocols for similar compounds .
Physical and Chemical Properties Comparison
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